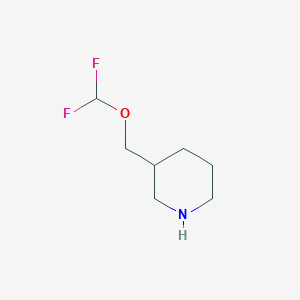

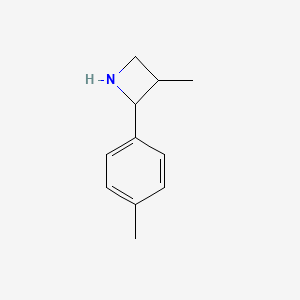

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide, also known as THP-1, is a novel compound that has attracted a lot of attention in the field of medicinal chemistry. THP-1 has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions.

Aplicaciones Científicas De Investigación

Synthesis and Evaluation as Histone Deacetylase Inhibitors

N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, which include thiophene-substituted derivatives, have been designed, synthesized, and evaluated for their ability to inhibit histone deacetylases. These compounds have shown inhibitory activity against the enzymes, with some derivatives exhibiting good antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines. They were also found to potently induce cell-cycle arrest at the G2 phase (Jiao et al., 2009).

Palladium Iodide Catalyzed Carbonylative Approaches to Derivatives

2-Alkynylbenzamides, including those with thiophene moieties, have been involved in palladium iodide-catalyzed oxidative carbonylation conditions. This process leads to the formation of various functionalized isoindolinone and isobenzofuranimine derivatives, demonstrating the compound's versatility in synthetic organic chemistry and potential applications in creating complex molecular architectures (Mancuso et al., 2014).

Inhibitory Action on Corrosion

A novel thiophene Schiff base compound exhibited significant inhibitory action on the corrosion of mild steel in acidic environments. This compound's adsorption on mild steel surfaces suggests potential applications in corrosion protection strategies, emphasizing the importance of thiophene derivatives in material science and engineering (Daoud et al., 2014).

Electrocatalytic Determination of Glutathione and Piroxicam

A biosensor based on a modified electrode with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide and FePt/CNTs nanocomposite was developed for the electrocatalytic determination of glutathione and piroxicam. This application demonstrates the potential of thiophene derivatives in enhancing the sensitivity and specificity of biosensors for biomedical analysis (Karimi-Maleh et al., 2014).

Propiedades

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c1-14(2)24-17-7-5-15(6-8-17)19(22)21-13-20(23,16-9-11-25-12-16)18-4-3-10-26-18/h3-12,14,23H,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZDZJAHDSGHDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2457984.png)

![1-Cyclopentyl-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2457986.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,5-dichlorobenzoate](/img/structure/B2457991.png)

![1-[(4-Chlorophenyl)sulfonyl]acetone, oxime](/img/structure/B2457994.png)

![Methyl 2-{[(4-bromophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2457997.png)

![N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2457998.png)

![(3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/no-structure.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-6-(trifluoromethyl)pyridazin-3-amine](/img/structure/B2458001.png)